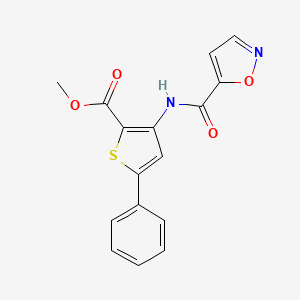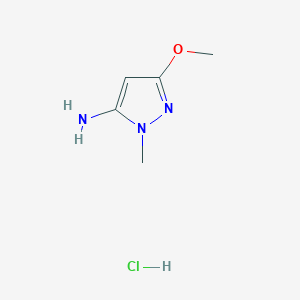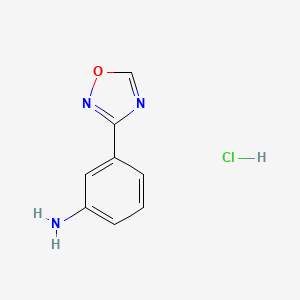![molecular formula C17H12BrClN2O2 B2489244 (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide CAS No. 444656-66-0](/img/structure/B2489244.png)
(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide, also known as BKM120, is a small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. PI3K is a key signaling pathway involved in cell growth, proliferation, and survival, and is frequently dysregulated in cancer. BKM120 has shown promise as a potential therapeutic agent for a variety of cancers, including breast cancer, glioblastoma, and pancreatic cancer.
作用機序
(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide exerts its anticancer effects by inhibiting the PI3K pathway. PI3K is a key signaling pathway involved in cell growth, proliferation, and survival, and is frequently dysregulated in cancer. By inhibiting PI3K, (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has been shown to have a variety of biochemical and physiological effects in cancer cells. Inhibition of the PI3K pathway by (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide can lead to decreased cell proliferation, increased apoptosis, and decreased angiogenesis. (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered to cells or animals. (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has also been extensively studied in preclinical and clinical settings, providing a wealth of data on its pharmacokinetics and pharmacodynamics.
However, there are also limitations to using (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide in lab experiments. It can be difficult to determine the optimal dosing and treatment schedule for (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide, as it can have variable effects depending on the cancer type and patient population. Additionally, (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide can have off-target effects on other signaling pathways, which can complicate data interpretation.
将来の方向性
There are several potential future directions for research on (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide. One area of interest is the development of combination therapies that incorporate (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide with other anticancer agents. (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has been shown to enhance the efficacy of chemotherapy and radiation therapy, and further studies are needed to determine the optimal treatment regimens.
Another area of interest is the identification of biomarkers that can predict response to (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide. Several studies have suggested that certain genetic mutations or expression levels may be predictive of response to PI3K inhibitors like (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide. Identifying these biomarkers could help to select patients who are most likely to benefit from (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide treatment.
Finally, there is ongoing research into the development of more potent and selective PI3K inhibitors that may have improved efficacy and fewer off-target effects compared to (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide. These novel agents could provide new treatment options for cancer patients.
合成法
(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis typically begins with the preparation of 3-bromo-4-[(4-chlorophenyl)methoxy]benzaldehyde, which is then reacted with malononitrile to form the corresponding cyanoacrylamide. The cyanoacrylamide is then treated with a base to generate the final product, (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide.
科学的研究の応用
(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. In vitro studies have shown that (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide inhibits the growth and proliferation of a variety of cancer cell lines, including breast, pancreatic, and glioblastoma. In vivo studies in animal models have also demonstrated the efficacy of (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide in suppressing tumor growth.
Clinical trials have been conducted to evaluate the safety and efficacy of (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide in cancer patients. Results from these trials have shown that (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has promising antitumor activity, particularly in breast cancer and glioblastoma. However, further studies are needed to determine the optimal dosing and patient selection criteria for (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide.
特性
IUPAC Name |
(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c18-15-8-12(7-13(9-20)17(21)22)3-6-16(15)23-10-11-1-4-14(19)5-2-11/h1-8H,10H2,(H2,21,22)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDUMKXOZWNHBA-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C(C#N)C(=O)N)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)N)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole](/img/structure/B2489164.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489165.png)


![3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2489169.png)
![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)
![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2489172.png)
![2-Chloro-1-[4-(1-cyclopropyltriazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2489173.png)



![3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2489178.png)
![7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2489181.png)
